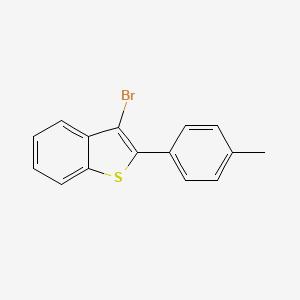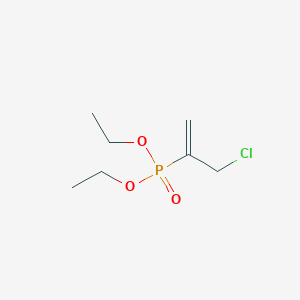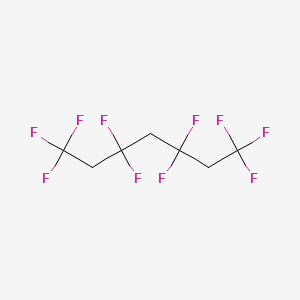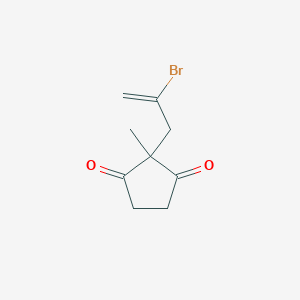![molecular formula C8H6N2O3 B14270545 5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione CAS No. 138610-39-6](/img/structure/B14270545.png)
5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione is a heterocyclic compound that features both a furan ring and an imidazolidine-2,4-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
One of the most common methods for synthesizing imidazolidine-2,4-dione derivatives, including 5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione, is the Bucherer–Bergs reaction. This multicomponent reaction involves the condensation of an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol at elevated temperatures (60–70°C) . This method is favored for its simplicity and efficiency in producing 5-substituted and 5,5-disubstituted hydantoins.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of the Bucherer–Bergs reaction can be scaled up for industrial applications. The reaction’s robustness and the availability of starting materials make it suitable for large-scale synthesis.
化学反応の分析
Types of Reactions
5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Electrophilic substitution: The furan ring is highly reactive towards electrophilic substitution, particularly at the 2-position.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Nucleophilic addition: The imidazolidine-2,4-dione moiety can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution on the furan ring can yield halogenated or nitrated derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione has a wide range of applications in scientific research:
Medicinal Chemistry: The compound and its derivatives have shown potential as anticancer agents, antibacterial, antifungal, anti-inflammatory, and analgesic agents.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the imidazolidine-2,4-dione moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
5-Nitrofurantoin: Another furan derivative with antibacterial properties.
3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione: A structurally similar compound with potential pharmacological applications.
Uniqueness
5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione is unique due to its combination of a furan ring and an imidazolidine-2,4-dione moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.
特性
CAS番号 |
138610-39-6 |
|---|---|
分子式 |
C8H6N2O3 |
分子量 |
178.14 g/mol |
IUPAC名 |
5-(furan-3-ylmethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H6N2O3/c11-7-6(9-8(12)10-7)3-5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) |
InChIキー |
JNRSDRFIAXLSIW-UHFFFAOYSA-N |
正規SMILES |
C1=COC=C1C=C2C(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)


![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)

![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)


![(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)](/img/structure/B14270536.png)

![tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane](/img/structure/B14270546.png)
![12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate](/img/structure/B14270548.png)

